

4-Benzhydryl-3-thiosemicarbazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Benzhydryl-3-thiosemicarbazide

Cat. No.: B1273796

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzhydryl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds recognized for their wide-ranging biological activities. The core structure, characterized by a thiourea moiety linked to a hydrazine group, serves as a versatile scaffold in medicinal chemistry. The incorporation of a bulky benzhydryl group at the N4 position is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its biological interactions. This technical guide provides a detailed overview of the known physicochemical properties, general synthetic approaches, and potential mechanisms of action of **4-Benzhydryl-3-thiosemicarbazide**, drawing upon data from related thiosemicarbazide and thiosemicarbazone analogs.

Physicochemical Properties

A summary of the available physicochemical data for **4-Benzhydryl-3-thiosemicarbazide** is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters are predicted and should be considered as such.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ N ₃ S	[1]
Molecular Weight	257.35 g/mol	[1]
CAS Number	21198-25-4	[2]
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	148-150 °C	Commercial Supplier
Boiling Point	421.2 °C at 760 mmHg	Commercial Supplier
Flash Point	208.5 °C	Commercial Supplier
Density	1.211 g/cm ³	Commercial Supplier
Refractive Index	1.657	Commercial Supplier
XLogP3 (Predicted)	3.6	[3]
pKa (Predicted)	No data available	N/A

Synthesis and Characterization: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Benzhydryl-3-thiosemicarbazide** is not extensively documented in publicly available literature, a general and reliable method for the synthesis of 4-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate.

General Synthesis Protocol: Nucleophilic Addition of Hydrazine Hydrate to Benzhydryl Isothiocyanate

This protocol describes a representative method for the synthesis of **4-Benzhydryl-3-thiosemicarbazide**.

Materials:

- Benzhydryl isothiocyanate
- Hydrazine hydrate (80-95%)
- Ethanol (absolute)
- Deionized water
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve benzhydryl isothiocyanate (1.0 equivalent) in absolute ethanol.
- Cool the solution in an ice bath with continuous stirring.
- To the cooled solution, add hydrazine hydrate (1.1 equivalents) dropwise over a period of 15-30 minutes.
- After the complete addition of hydrazine hydrate, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, a precipitate of **4-Benzhydryl-3-thiosemicarbazide** should form. Collect the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified product under vacuum.

Characterization Protocols

The identity and purity of the synthesized **4-Benzhydryl-3-thiosemicarbazide** should be confirmed using standard analytical techniques.

- **Melting Point:** Determine the melting point of the dried product using a calibrated melting point apparatus. The observed melting point should be sharp and consistent with the reported value.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Record the FTIR spectrum of the compound (typically as a KBr pellet). Characteristic vibrational bands to be observed include:
 - N-H stretching vibrations (typically in the range of 3100-3400 cm^{-1})
 - Aromatic C-H stretching (around 3000-3100 cm^{-1})
 - C=S stretching (often a weaker band in the range of 1000-1250 cm^{-1})
 - Aromatic C=C stretching (around 1450-1600 cm^{-1})
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Record ^1H and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., DMSO- d_6). The spectra should be consistent with the structure of **4-Benzhydryl-3-thiosemicarbazide**, showing characteristic signals for the benzhydryl protons and the aromatic ring protons, as well as the protons of the thiosemicarbazide backbone.
- **Mass Spectrometry (MS):** Confirm the molecular weight of the compound by obtaining the mass spectrum. The molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) should correspond to the calculated molecular weight.

Potential Biological Activities and Mechanisms of Action

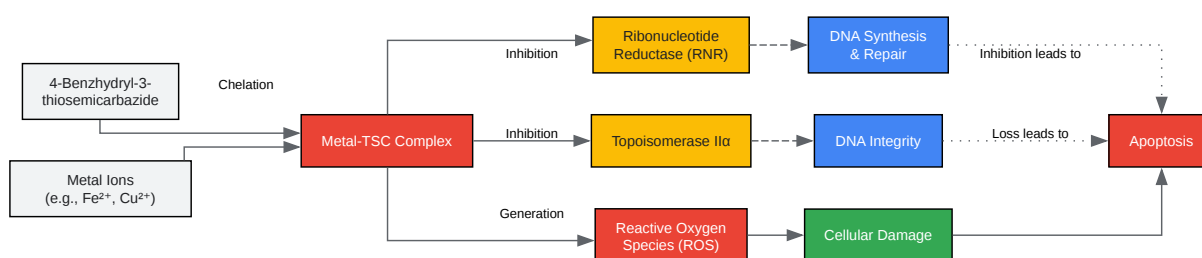
Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.^[4] The precise mechanism of action for **4-Benzhydryl-3-thiosemicarbazide** has not been elucidated;

however, the established mechanisms for related compounds provide a strong basis for potential biological targets.

Anticancer Activity

The anticancer properties of thiosemicarbazones, which can be formed from 4-substituted thiosemicarbazides, are often attributed to their ability to chelate metal ions, particularly iron and copper.[5][6] This chelation can lead to the inhibition of key enzymes involved in cellular proliferation and the generation of reactive oxygen species (ROS).

- **Ribonucleotide Reductase (RNR) Inhibition:** RNR is a crucial enzyme for DNA synthesis and repair. Many thiosemicarbazones are potent inhibitors of RNR, leading to the depletion of the deoxynucleotide pool and subsequent cell cycle arrest and apoptosis.[6]
- **Topoisomerase II α Inhibition:** Some thiosemicarbazone derivatives have been shown to target topoisomerase II α , an enzyme that plays a vital role in DNA replication and chromosome segregation.[4] Inhibition of this enzyme leads to DNA damage and cell death.
- **Induction of Oxidative Stress:** The metal complexes of thiosemicarbazones can participate in redox cycling, leading to the generation of ROS. Elevated levels of ROS can induce cellular damage and trigger apoptotic pathways in cancer cells.



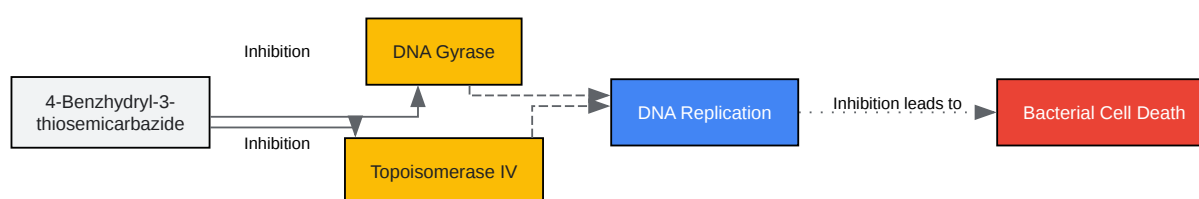
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Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

Thiosemicarbazides have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[4] The proposed mechanisms of action often involve the disruption of essential cellular processes in microorganisms.

- Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for antibacterial drugs. Molecular docking studies have suggested that thiosemicarbazides may inhibit these enzymes, leading to bacterial cell death.[7]

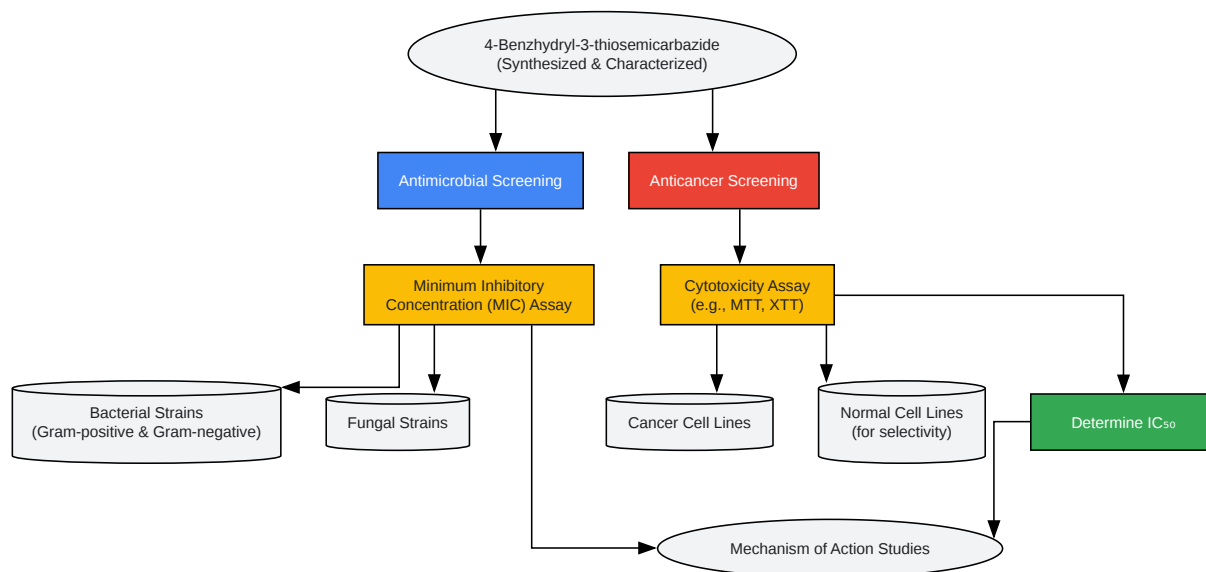


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Caption: Proposed antibacterial mechanism of action.

Experimental Workflow for Biological Screening

The initial biological evaluation of **4-Benzhydryl-3-thiosemicarbazide** would typically involve a series of in vitro assays to determine its potential as an antimicrobial and anticancer agent.



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Caption: General workflow for biological screening.

Conclusion

4-Benzhydryl-3-thiosemicarbazide represents an interesting molecule for further investigation within the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-established biological activities of the broader thiosemicarbazide class provide a strong rationale for its evaluation as a potential antimicrobial and anticancer agent. The synthetic and characterization protocols outlined in this guide, along with the proposed mechanisms of action, offer a foundational framework for researchers to initiate their studies on this and related compounds. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and specific molecular targets of **4-Benzhydryl-3-thiosemicarbazide**.

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